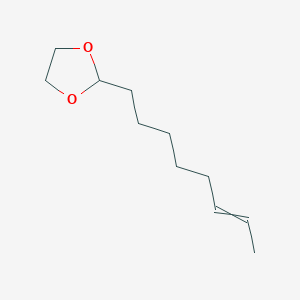

2-Oct-6-enyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56741-63-0 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-oct-6-enyl-1,3-dioxolane |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h2-3,11H,4-10H2,1H3 |

InChI Key |

RTDXIVDVKKHYDM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCCC1OCCO1 |

Origin of Product |

United States |

Synthesis Methodologies for 2 Oct 6 Enyl 1,3 Dioxolane and Analogous Alkenyl Substituted 1,3 Dioxolanes

Three-Component Assembly Reactions (Alkene, Carboxylic Acid, Carbon Nucleophile)

A notable method for the stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly. nih.gov This reaction brings together an alkene, a carboxylic acid, and a carbon nucleophile, such as a silyl (B83357) enol ether, in a single, highly controlled process. nih.govresearchgate.net The reaction is typically mediated by a hypervalent iodine(III) reagent, like (diacetoxyiodo)benzene (B116549), which oxidizes the alkene. nih.govresearchgate.netmdpi.com

The process is initiated by the oxidation of the alkene substrate with the hypervalent iodine reagent in the presence of a carboxylic acid. nih.govresearchgate.net This leads to the stereospecific generation of a key intermediate: the 1,3-dioxolan-2-yl cation. nih.govresearchgate.netmdpi.com The subsequent stereoselective trapping of this cation by the carbon nucleophile completes the assembly of the final 1,3-dioxolane product. nih.govresearchgate.net The choice of carboxylic acid and nucleophile can be varied to produce a range of substituted dioxolanes. mdpi.com For instance, research has demonstrated this method using alkenes like cis- and trans-4-octene (B86139), styrenes, and cycloalkenes, with various carboxylic acids and silyl enol ethers. mdpi.com

A related innovative approach utilizes a Rh(II)-catalyzed asymmetric three-component cascade reaction involving IIII/PV-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles. rsc.org

Table 1: Example of Three-Component Assembly Reaction

| Alkene | Carboxylic Acid | Carbon Nucleophile | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| cis-4-Octene (B1353254) | Acetic Acid | Dimethyl ketene (B1206846) silyl acetal (B89532) | meso-Dioxolane | 62% | Single diastereomer | mdpi.com |

| trans-4-Octene | Acetic Acid | Dimethyl ketene silyl acetal | Chiral racemic dioxolane | 55% | Single diastereomer | mdpi.com |

Stereospecific Generation of 1,3-Dioxolan-2-yl Cation Intermediates

The cornerstone of the three-component assembly is the formation of the 1,3-dioxolan-2-yl cation intermediate. nih.govresearchgate.net This intermediate is generated with high stereospecificity from the reaction of the alkene with a hypervalent iodine reagent and a carboxylic acid. nih.govmdpi.com The neighboring acetoxy group from the reagent participates in the oxidation of the alkene, leading to the formation of the cyclic cation. mdpi.com

The stereochemistry of the starting alkene dictates the stereochemistry of the resulting cation intermediate. For example, a cis-alkene typically forms a meso-cation, while a trans-alkene generates a chiral cation. researchgate.net The subsequent nucleophilic attack on this cation at the 2-position preserves this stereochemistry, leading to the highly stereoselective synthesis of the final 1,3-dioxolane product. nih.govresearchgate.net This control over stereochemistry is a significant advantage of this synthetic route. nih.gov

Mechanochemical Approaches for Olefin Functionalization

In a move towards greener and more sustainable chemistry, mechanochemical methods have been developed for dioxolane synthesis. smolecule.com Ball milling techniques allow for solid-state reactions to occur at room temperature, often without the need for solvents, which presents a significant environmental benefit. smolecule.com

One such method involves the functionalization of olefins using hypervalent iodine reagents under mechanochemical, solvent-free, and catalyst-free conditions. researchgate.net This approach has been successfully used to synthesize 1,3-dioxygenated compounds. researchgate.net While yields can be moderate (typically 60-80%), the elimination of solvents and heating makes this an attractive option, especially for substrates that are sensitive to heat or incompatible with common solvents. smolecule.com

Peroxidation and Photooxygenation Methods for Cyclic Peroxide Formation

Alternative syntheses can proceed through cyclic peroxide intermediates, specifically 1,2-dioxolanes. One prominent method is the Isayama–Mukaiyama reaction, which involves the peroxysilylation of alkenes with molecular oxygen, catalyzed by cobalt(II) diketonates in the presence of triethylsilane. nih.gov When the substrate contains a suitable reactive site, this can lead to intramolecular cyclization to form the 1,2-dioxolane ring. nih.gov

Photooxygenation, particularly the reaction of alkenes with singlet oxygen, is another effective tool for introducing a hydroperoxide function, which can then cyclize. nih.gov For instance, the oxidation of α,β-unsaturated ketones with singlet oxygen can yield 3-hydroxy-1,2-dioxolanes via a β-hydroperoxy ketone intermediate. nih.gov Additionally, 1,3-diketones can react with hydrogen peroxide in the presence of acid catalysts like SnCl₂·2H₂O or AlCl₃·6H₂O to selectively form dihydroperoxo-1,2-dioxolanes. mdpi.com

Table 2: Synthesis of Cyclic Peroxides

| Starting Material | Reagents | Product Type | Catalyst | Reference |

|---|---|---|---|---|

| Alkenes | O₂, Et₃SiH | 1,2-Dioxolane | Cobalt(II) diketonates | nih.gov |

| α,β-Unsaturated Ketones | Singlet Oxygen (¹O₂) | 3-Hydroxy-1,2-dioxolane | None (photochemical) | nih.gov |

| 1,3-Diketones | H₂O₂ | Dihydroperoxo-1,2-dioxolane | SnCl₂·2H₂O or AlCl₃·6H₂O | mdpi.com |

Metal-Free Radical Chain Processes for 1,3-Dioxolane Synthesis

Radical-based methods provide a metal-free pathway to 1,3-dioxolanes. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines proceeds through a radical chain process. organic-chemistry.orgorganic-chemistry.org This redox-neutral conversion uses only a catalytic amount of a radical precursor and is facilitated by the presence of a thiol and atmospheric oxygen. organic-chemistry.orgorganic-chemistry.org

More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating the 1,3-dioxolan-2-yl radical from the inexpensive solvent 1,3-dioxolane itself. rsc.orgethz.chnsf.gov In one system, graphitic carbon nitride (g-C₃N₄) acts as a heterogeneous, metal-free photocatalyst under blue LED irradiation. ethz.ch The generated dioxolanyl radical can then undergo conjugate addition to a wide range of Michael acceptors, such as electron-deficient olefins, to form the corresponding adducts in a photoredox-Giese reaction. ethz.ch Another study describes a visible-light-promoted addition of a hydrogen atom and an acetal carbon to various electron-deficient alkenes, which operates via a radical chain mechanism. nsf.gov

Asymmetric 1,3-Dipolar Cycloaddition Reactions to Form cis-1,3-Dioxolanes

Asymmetric 1,3-dipolar cycloaddition is a powerful strategy for constructing enantiomerically enriched five-membered heterocycles. diva-portal.orgtandfonline.com To form 1,3-dioxolanes, this reaction can be carried out between a carbonyl ylide and an aldehyde. organic-chemistry.org

In a notable example, a chiral binaphthyldiimine-Ni(II) complex catalyzes the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides (generated from donor-acceptor oxiranes) and various aldehydes. organic-chemistry.org This method yields cis-1,3-dioxolanes with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org The 1,3-dipolar cycloaddition involves the 4π electrons of the dipole (the carbonyl ylide) and the 2π electrons of the dipolarophile (the aldehyde). diva-portal.org

Incorporation of the Oct 6 Enyl Side Chain

Strategic Introduction via Pre-functionalized Building Blocks

The synthesis of alkenyl-substituted 1,3-dioxolanes often commences with strategically chosen pre-functionalized building blocks. This approach involves the reaction of carbonyl compounds with diols that already contain the desired functionalities. For instance, the synthesis of 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks starts from readily available epoxides. researchgate.net A key step in this methodology is the ring opening of the epoxide with a monosodium salt of ethylene glycol, which is then followed by cyclization of the resulting diols. researchgate.net This strategy has been successfully applied to the multi-gram preparation of novel functionalized 1,4-dioxanes. researchgate.net

Another example involves the use of α-aminoacetophenones as building blocks for the synthesis of highly substituted dioxolanes. beilstein-journals.org This method is based on the principle of building and releasing molecular strain. beilstein-journals.org Photochemical methods, such as the Norrish-Yang cyclization, can be employed to create highly strained intermediates like azetidinols from α-aminoacetophenones. beilstein-journals.org These strained intermediates can then undergo ring-opening reactions to form the desired dioxolane structures. beilstein-journals.org

Furthermore, the synthesis of functionalized polylactides containing acetal (B89532) units has been achieved through the copolymerization of lactide with functionalized cyclic acetals. acs.org For example, 4-[(allyloxy)methyl]-1,3-dioxolane can be synthesized from 3-propoxypropane-1,2-diol (B54163) and paraformaldehyde. acs.org

Post-Cyclization Functionalization of the Dioxolane Ring

Post-cyclization functionalization offers an alternative route to introduce or modify substituents on a pre-formed dioxolane ring. This strategy is particularly useful when the desired functional groups are not compatible with the initial cyclization conditions.

One approach involves the functionalization of furan-containing oxahelicenes. chinesechemsoc.org For instance, electrophilic bromination of a chryseno[3,4-b]benzofuran skeleton can occur selectively at a specific position without the need for a metal catalyst or directing groups. chinesechemsoc.org S-oxidation and regioselective electrophilic bromination are other examples of post-synthetic modifications that have been successfully carried out on dithia bohrium.comhelicenes. bohrium.com

Another strategy involves the C-H functionalization of ethers through metal carbene or nitrene insertion. researchgate.net This catalytic process can be highly regio-, diastereo-, and enantioselective by using appropriately designed chiral catalysts. researchgate.net This method allows for the introduction of functional groups at specific C-H bonds of the ether, including the dioxolane ring. researchgate.net

It is important to note that the polymeric backbone of polydioxolane (PDXL) does not possess reactive groups, limiting functionalization to the end-groups of the polymer chain. rsc.org Therefore, creating telechelic PDXL, such as α,ω-dihydroxide PDXL, is a key strategy for enabling further functionalization. rsc.org

Chemo-, Regio-, and Stereoselective Synthetic Pathways to this compound

Achieving chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. This involves carefully controlling the reaction to favor the formation of a specific isomer.

A notable example is the highly diastereoselective 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes to produce trans-decalins. psu.edu This reaction proceeds through a stepwise mechanism where the thioketal acts as a latent initiator. psu.edu The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. mdpi.comnih.gov The stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate is a key step in this process. mdpi.comnih.gov

The introduction of new reagents, such as selenium dihalides, has provided effective pathways to new classes of organoselenium compounds with controlled chemo-, regio-, and stereoselectivity. mdpi.com

Optimization of Reaction Conditions (e.g., temperature, solvent, catalyst loading)

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of dioxolane synthesis. Key parameters that are often fine-tuned include temperature, solvent, and catalyst loading.

Temperature: The quenching temperature can significantly affect the diastereoselectivity of dioxolane formation. mdpi.com In some cases, lower temperatures can lead to higher diastereomeric ratios. mdpi.com For instance, in the synthesis of a 1,3-dioxolane (B20135) via an acetalization/oxa-Michael cascade, using a chiral phosphoric acid catalyst at -78 °C resulted in a 35% enantiomeric excess (ee). nih.gov

Solvent: The choice of solvent can influence the reaction outcome. Cyclopentyl methyl ether (CPME) has been successfully used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. rsc.org This solvent is considered a greener alternative to traditional solvents like toluene (B28343). rsc.org

Catalyst Loading: The amount of catalyst used can impact the conversion rate. In the synthesis of dioxolanes from bioderived diols using CO2 as a C1 source, higher catalyst loadings were necessary to achieve the desired transformation. nih.gov In another study, the effect of Al-SBA-15 loading on glycerol (B35011) conversion was investigated, with varying amounts of the catalyst being tested. rsc.org

A design of experiments (DoE) approach can be employed to systematically screen relevant reaction conditions and find the optimal balance between process safety and chemical yield. cambrex.com

Control of Diastereoselectivity and Enantioselectivity

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of synthesizing complex organic molecules. This includes controlling both diastereoselectivity (the preferential formation of one diastereomer over another) and enantioselectivity (the preferential formation of one enantiomer over another).

Diastereoselectivity: The diastereoselective synthesis of 1,3-dioxolanes has been achieved through various methods. One such method is the diphenyl phosphonic acid-catalyzed acetalization/oxa-Michael cascade, which yields 1,3-dioxolane products with high diastereoselectivity. nih.gov The diastereoselectivity in this case is believed to be a result of kinetic control during the acetalization/cyclization process. nih.gov The steric effect of substituents on the starting materials can also influence the diastereomeric ratio of the final product. mdpi.com

Enantioselectivity: The synthesis of enantioenriched acetals is often achieved using chiral starting materials or stoichiometric chiral reagents. nih.gov However, recent advancements in chiral hydrogen bond catalysts have opened up new possibilities. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze the synthesis of 1,3-dioxolanes with modest enantioselectivity. nih.gov For instance, a SPINOL-derived phosphoric acid catalyst showed promise in the stereoselective synthesis of 1,3-dioxolanes. nih.gov The TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) family of diols has also been shown to provide good diastereo- and enantioselectivities in certain reactions. nih.gov

Evaluation of Novel Catalytic Systems (e.g., acidic ionic liquids, chiral catalysts)

The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability.

Acidic Ionic Liquids: Ionic liquids, particularly acidic ionic liquids, have emerged as promising catalysts in various organic transformations. For example, a catalyst system formed by the ionic liquid 1-butyl-3-methylimidazolium bromide and anhydrous zinc chloride has been shown to be effective in the preparation of 2,2,4-trimethyl-1,3-dioxolane, achieving high conversion and selectivity. google.com

Chiral Catalysts: Chiral catalysts are essential for enantioselective synthesis. A variety of chiral catalysts have been explored for the synthesis of 1,3-dioxolanes, including:

Chiral Brønsted acids: Chiral phosphoric acids, such as TRIP phosphoric acid and SPINOL-derived phosphoric acids, have been used to achieve modest enantioselectivity in dioxolane synthesis. nih.gov

Chiral thiourea (B124793) and squaramide catalysts: These have also been investigated, although in some cases they showed no improvement over phosphoric acid catalysts. nih.gov

TADDOL-derived catalysts: A TADDOL-derived 1,2,3-(triazolium)phosphonite moiety has been employed as an ancillary ligand in the enantioselective synthesis of dithia bohrium.comhelicenes. bohrium.com

Metal-based chiral catalysts: Iridium(III)-salen complexes have shown promising results in asymmetric carbenoid C-H insertion reactions, which can be applied to the functionalization of ethers like dioxolanes. researchgate.net

The selection of the appropriate catalyst is crucial and depends on the specific reaction and desired outcome.

Mechanistic Elucidation of 1,3-Dioxolane Formation

The formation of the 1,3-dioxolane ring is a cornerstone of its chemistry, often proceeding through cationic intermediates and influenced by the participation of adjacent functional groups.

Characterization of 1,3-Dioxolan-2-yl Cation Intermediates

The 1,3-dioxolan-2-ylium cation is a key intermediate in many reactions involving 1,3-dioxolanes. rsc.orgnih.gov Its stability and subsequent reactions are influenced by substituents on the dioxolane ring. For instance, the presence of methyl groups at the C(4) and C(5) positions can provide steric hindrance, stabilizing the cation by preventing nucleophilic attack at these positions. rsc.org This stability allows for the isolation of 1,3-dioxolan-2-ylium cations in some cases, particularly with non-nucleophilic counter-anions like polyhalides. rsc.org

Research has shown that 1,3-dioxolan-2-ylium cations are intermediates in the reaction of 1,3-dioxolanes with halogens, such as bromine. rsc.org The structure of these cations has been investigated, revealing that the five-membered ring is generally planar. cdnsciencepub.com The bond lengths within the cation, specifically the O(1)-C(2) and O(3)-C(2) bonds, are intermediate between single and double bonds, indicating charge delocalization. cdnsciencepub.com The nature of the substituent at the C(2) position influences these bond lengths; aryl or unsaturated substituents result in slightly longer bonds compared to alkyl substituents. cdnsciencepub.com

The generation of 1,3-dioxolan-2-ylium cations can be achieved through various methods, including the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. nih.gov In these reactions, the cation is formed stereospecifically, and its subsequent trapping by a nucleophile dictates the stereochemistry of the final product. nih.govresearchgate.net

Table 1: Influence of C(2) Substituent on O-C(2) Bond Lengths in Dioxolan-2-ylium Cations

| C(2) Substituent Type | Mean O-C(2) Bond Length (Å) |

| Aryl or Unsaturated | 1.291(2) |

| Alkyl | 1.261(5) |

| Data sourced from structural analyses of various 1,3-dioxolan-2-ylium cations. cdnsciencepub.com |

Role of Neighboring Group Participation in Ring Closure

Neighboring group participation plays a crucial role in the formation and subsequent reactions of the 1,3-dioxolane ring. nih.govnih.gov An adjacent functional group, such as an ester, can participate in the reaction to form a cyclic intermediate, influencing the stereochemical outcome. nih.gov For example, in the oxidation of alkenes, a neighboring acetoxy group can participate to form a 1,3-dioxolan-2-yl cation intermediate stereospecifically. nih.gov This participation leads to the formation of a meso cation from a cis-alkene and a chiral cation from a trans-alkene. nih.gov

This principle has been effectively used to control stereochemistry in substitution reactions of acyclic acetals, where an adjacent ester group forms a trans-fused dioxolenium ion intermediate. nih.gov Nucleophilic attack on this intermediate then proceeds with high diastereoselectivity. nih.gov The effectiveness of the neighboring group participation can be influenced by the nature of the participating group; for instance, a p-nitrobenzoyloxy group, being less electron-donating, forms a less stabilized and therefore more reactive cis-dioxolenium ion, leading to higher 1,2-trans selectivity in nucleophilic substitution reactions. acs.org

Neighboring group participation of the dioxolane function itself has also been observed in nucleophilic displacement reactions, leading to the formation of complex cyclic structures. researchgate.net

Detailed Electron Transfer and Proton Transfer Pathways

The formation of 1,3-dioxolanes can involve complex sequences of electron and proton transfers, particularly in processes initiated by photochemistry or electrochemistry. princeton.edunih.govsioc-journal.cn These pathways, collectively known as proton-coupled electron transfer (PCET), can occur through stepwise (ETPT or PTET) or concerted (CEPT) mechanisms. sioc-journal.cn Concerted PCET pathways are often favored as they avoid the formation of high-energy charged intermediates. nih.govsioc-journal.cn

In the context of forming dioxolane-like structures, PCET can facilitate the activation of otherwise unreactive bonds. For instance, the combination of a single-electron reductant and a Brønsted acid can act as a formal hydrogen atom donor, enabling the activation of π systems. princeton.edunih.gov

While specific detailed electron and proton transfer pathways for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of PCET are broadly applicable to the bond-forming reactions involved in its synthesis from precursor molecules. For example, the formation of the acetal from an aldehyde or ketone and a diol is an acid-catalyzed process involving proton transfer steps. organic-chemistry.org More complex syntheses, such as those involving radical intermediates, could involve electron transfer steps. beilstein-journals.org The cleavage of an O-O bond in the presence of an acid, for instance, can be a concerted process involving electron transfer, proton transfer, and bond breaking. pnas.org

Ring-Opening Reactions and Polymerization Dynamics

The 1,3-dioxolane ring can undergo ring-opening reactions, most notably in the context of polymerization. The mechanism of this polymerization is a key area of study.

Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolanes

Cationic ring-opening polymerization (CROP) is a significant reaction pathway for 1,3-dioxolanes, leading to the formation of polyacetals. mdpi.comvot.pl This type of polymerization is typically initiated by protons or Lewis acids. mdpi.com The polymerization of 1,3-dioxolane and its derivatives is known to be susceptible to the formation of cyclic oligomers as a side reaction. researchgate.netrsc.orgmaastrichtuniversity.nl

The mechanism of CROP can proceed through different pathways, which influences the structure and properties of the resulting polymer. researchgate.netrsc.org The reaction conditions, such as the type of initiator, monomer concentration, and the presence of additives like alcohols or diols, play a critical role in determining the dominant polymerization mechanism. researchgate.netrsc.orgrsc.org For instance, the use of a proton-exchanged montmorillonite (B579905) clay (Maghnite-H+) has been shown to catalyze the copolymerization of 1,3-dioxolane with styrene. orientjchem.org

Competing Active Monomer (AM) and Active Chain End (ACE) Mechanisms

Two primary competing mechanisms govern the CROP of 1,3-dioxolanes: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. researchgate.netrsc.orgresearchgate.netrsc.org

In the ACE mechanism , the growing polymer chain possesses a cationic active center, typically a tertiary oxonium ion, at its end. vot.plresearchgate.net This active chain end then reacts with a neutral monomer molecule to propagate the chain. rsc.org A significant drawback of the ACE mechanism is its propensity for side reactions, particularly "backbiting," where the active chain end reacts with an oxygen atom within its own chain, leading to the formation of cyclic oligomers. researchgate.netrsc.org

In the AM mechanism , which typically occurs in the presence of a protic additive like an alcohol or diol, the monomer is first activated by a proton. researchgate.netrsc.org This protonated monomer then reacts with the neutral hydroxyl end-group of the growing polymer chain. rsc.org A key feature of the AM mechanism is that the growing chain remains neutral, with a hydroxyl group at its end. rsc.org This significantly reduces the likelihood of backbiting and cyclization reactions because the hydroxyl group is more nucleophilic towards the activated monomer than the ether linkages within the polymer backbone. rsc.org Consequently, the AM mechanism is often preferred for synthesizing linear, well-defined polydioxolanes and can offer better control over the polymer's molar mass. rsc.orgrsc.org

The competition between the AM and ACE mechanisms is a critical factor in controlling the final polymer structure. researchgate.netrsc.org Conditions that favor the AM mechanism, such as monomer-starved conditions, can help to suppress the formation of cyclic byproducts. rsc.org However, the ACE mechanism can still occur in parallel, leading to a mixture of polymer structures. rsc.orgrsc.org Ion-trapping experiments using techniques like ³¹P NMR can provide insight into the operative mechanism by identifying the nature of the ionic species present during polymerization. researchgate.netrsc.org

Table 2: Comparison of ACE and AM Mechanisms in 1,3-Dioxolane Polymerization

| Feature | Active Chain End (ACE) Mechanism | Active Monomer (AM) Mechanism |

| Active Species | Cationic center on the growing polymer chain (tertiary oxonium ion) | Protonated monomer |

| Growing Chain | Charged | Neutral (hydroxyl-terminated) |

| Propagation Step | Active chain end attacks neutral monomer | Neutral chain end attacks activated monomer |

| Cyclization | Prone to backbiting and formation of cyclic oligomers | Cyclization is significantly suppressed |

| Typical Conditions | Absence of protic additives | Presence of protic additives (e.g., diols) |

| Information compiled from multiple sources. vot.plresearchgate.netrsc.orgresearchgate.netrsc.org |

Thermal Decomposition and Pyrolysis Pathways of Alkenyl-Substituted Dioxolanes

The thermal stability and decomposition pathways of alkenyl-substituted dioxolanes are critical for their application as potential biofuels or chemical intermediates. High-temperature pyrolysis studies on related alkyl-substituted 1,3-dioxolanes reveal complex reaction networks involving unimolecular decomposition, radical chain reactions, and the formation of a wide array of smaller molecules. researchgate.netosti.gov

The kinetics of the thermal decomposition of substituted 1,3-dioxolanes are highly dependent on their specific structure, as well as on temperature and pressure. For many dioxolane derivatives, the initial decomposition process follows first-order kinetics, indicating that the rate-determining step is a unimolecular reaction. researchgate.netresearchgate.net

Table 2: Arrhenius Parameters for the Thermal Decomposition of Selected Substituted Dioxolanes

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k, s⁻¹) | Reference |

| 2-Methyl-1,3-dioxolane (B1212220) | 459-490 | 46-113 | log k = (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) | researchgate.net |

| 2,2-Dimethyl-1,3-dioxolane (B146691) | 459-490 | 46-113 | log k = (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) | researchgate.net |

R is the ideal gas constant in kJ mol⁻¹ K⁻¹.

For this compound, H-atom abstraction can occur from several positions:

From the C2 position: Migration of the hydrogen atom from the carbon situated between the two oxygen atoms.

From the C4/C5 positions: Migration of a hydrogen atom from the ethylene glycol-derived part of the ring.

From the alkenyl side chain: Migration of a hydrogen from the octenyl group to the dioxolane ring.

Following the initial H-atom migration and ring-opening, the resulting linear intermediate undergoes further decomposition, typically through beta-scission reactions, to form more stable, smaller molecules. researchgate.net Theoretical calculations and experimental studies on 1,3-dioxolane have been crucial in identifying the specific transition states and energy barriers associated with these H-atom migration pathways. researchgate.netpsu.edu

The pyrolysis of alkenyl-substituted dioxolanes yields a complex mixture of products. The distribution of these products depends on factors such as temperature, pressure, and residence time. Based on studies of similar compounds, the decomposition products of this compound can be categorized as primary and secondary. osti.gov

Primary Decomposition Products: These result from the initial fragmentation of the parent molecule.

Ring-Opening Products: The initial unimolecular decomposition of the dioxolane ring leads to the formation of radical intermediates. researchgate.net

Side-Chain Fragmentation: The octenyl side chain can cleave from the dioxolane ring, leading to the formation of hydrocarbon radicals. osti.gov For example, pyrolysis simulations of alkyl-substituted 1,3-dioxolanes show initial decomposition into a dioxolane radical and hydrocarbons derived from the side chain. osti.gov

Secondary Decomposition Products: These are formed from the subsequent reactions of the highly reactive primary products.

Aldehydes and Ketones: The decomposition of the dioxolane ring structure commonly yields aldehydes. For example, the thermal decomposition of 2-methyl-1,3-dioxolane produces acetaldehyde. researchgate.net

Alkenes and Dienes: Fragmentation of the octenyl side chain would be expected to produce a variety of smaller alkenes and dienes.

Carbon Oxides: At higher temperatures and in the presence of oxygen, further oxidation leads to the formation of carbon monoxide (CO) and carbon dioxide (CO2). osti.gov

Table 3: Expected Decomposition Products from this compound Pyrolysis

| Product Type | Specific Examples | Origin |

| Primary Products | Dioxolane radicals, Octenyl radicals | Initial unimolecular bond scission |

| Secondary Products (from ring) | Formaldehyde, Acetaldehyde, Ethylene Glycol derivatives | Fragmentation of the dioxolane ring |

| Secondary Products (from side chain) | Smaller alkenes (e.g., ethylene, propylene), Dienes | Fragmentation of the C8 alkenyl chain |

| Combustion Products | Carbon Monoxide (CO), Carbon Dioxide (CO2), Water (H2O) | Oxidation of primary/secondary products |

Other Significant Chemical Transformations

Transacetalization is a characteristic reaction of acetals and ketals, including 1,3-dioxolanes. It involves the acid-catalyzed exchange of the alkoxy groups of the acetal with another alcohol. organic-chemistry.org In a broader sense, it can also describe the transfer of the acetal function to a cationic species. Gas-phase studies on 1,3-dioxane (B1201747) and 2-methyl-1,3-dioxolane have shown that they undergo extensive transacetalization with a variety of acylium ions ([R-C=O]⁺). psu.edu

The reaction proceeds via the formation of a six-membered (in the case of 1,3-dioxane) or five-membered (in the case of 1,3-dioxolane) cyclic ionic ketal intermediate. psu.edu The efficiency of this reaction is influenced by the nature of the substituent on the acylium ion. For instance, substituents that can stabilize the positive charge, such as vinyl or phenyl groups, tend to favor the transacetalization reaction. psu.edu Conversely, alkoxy substituents on the acylium ion can decrease the extent of the reaction. psu.edu

For this compound, transacetalization would involve the reaction with a cation, leading to the opening of the dioxolane ring and the transfer of the carbonyl precursor to the cation. This reaction is fundamental to the use of dioxolanes as protecting groups for carbonyl compounds, as the deprotection step is often an acid-catalyzed transacetalization or hydrolysis. organic-chemistry.org

Table 4: Reactivity of Acylium Ions in Transacetalization with Cyclic Acetals

| Acylium Ion ([R-C=O]⁺) | Substituent Type | Reactivity Trend | Reference |

| [CH2=CH-C=O]⁺ | α,β-Unsaturated (Vinyl) | Favors transacetalization | psu.edu |

| [C6H5-C=O]⁺ | α,β-Unsaturated (Phenyl) | Favors transacetalization | psu.edu |

| [CH3O-C=O]⁺ | Alkoxy | Decreases the extent of transacetalization | psu.edu |

These reactions demonstrate a general pathway for the transformation of cyclic acetals and provide a method for their characterization in the gas phase through mass spectrometry techniques. psu.edu

Functionalization of the Alkene Moiety within the Oct-6-enyl Side Chain

The carbon-carbon double bond in the oct-6-enyl side chain of this compound is a versatile functional group that can undergo a range of addition and oxidation reactions. These transformations allow for the introduction of new functional groups, which can be further manipulated to construct more complex molecular architectures. Key transformations include epoxidation, dihydroxylation, oxidative cleavage, hydroboration-oxidation, and the Wacker oxidation.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring that can be opened by various nucleophiles. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods. For instance, the epoxidation of a similar substrate, 2-methyl-4-(6,7-epoxygeranyloxymethyl)-1,3-dioxolane, has been reported using 6,7-epoxygeranyl bromide in the presence of n-butyllithium. google.com This suggests that a similar approach could be applied to this compound to yield 2-(6,7-epoxyoctyl)-1,3-dioxolane.

Dihydroxylation: The syn-dihydroxylation of the alkene moiety to produce a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. youtube.com Asymmetric dihydroxylation, developed by Sharpless, allows for the stereoselective synthesis of chiral diols, which are valuable building blocks in the synthesis of natural products. nsf.govresearchgate.net For example, the Sharpless asymmetric dihydroxylation has been successfully applied to cis-enynes containing a dioxolane moiety, achieving high enantioselectivity. nsf.gov This suggests that this compound could be converted to the corresponding chiral diol, (6S,7R)-7,8-(dihydroxyoctyl)-1,3-dioxolane or its enantiomer, depending on the chiral ligand used.

Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method for cleaving the carbon-carbon double bond to yield aldehydes or ketones. google.com The reaction of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield 6-(1,3-dioxolan-2-yl)hexanal. This transformation is particularly useful for shortening the carbon chain and introducing a terminal aldehyde functionality, which can then participate in a variety of subsequent reactions. Studies on similar molecules containing a terminal alkene and a protected carbonyl have demonstrated the feasibility of this sequential ozonolysis and further elaboration. thieme-connect.com

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene, resulting in the formation of a primary alcohol. youtube.comyoutube.comnih.gov Treatment of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield 8-(1,3-dioxolan-2-yl)octan-1-ol. youtube.comnih.govd-nb.info This method is highly regioselective for terminal alkenes and provides a complementary strategy to acid-catalyzed hydration, which would yield the secondary alcohol (Markovnikov product).

Wacker Oxidation: The Wacker-Tsuji oxidation provides a method for the selective oxidation of a terminal alkene to a methyl ketone using a palladium catalyst in the presence of an oxidant like copper(II) chloride and oxygen. libretexts.orgresearchgate.netwikipedia.orgorganic-chemistry.org Applying this reaction to this compound would be expected to produce 2-(7-oxooctyl)-1,3-dioxolane. This transformation is valuable for introducing a ketone functionality, which can serve as a handle for carbon-carbon bond formation via enolate chemistry or other nucleophilic additions.

A summary of these potential functionalization reactions of the alkene moiety in this compound is presented in the table below, with data drawn from analogous systems reported in the literature.

Interactive Data Table: Functionalization of the Alkene in this compound and Analogous Systems

| Reaction Type | Reagents and Conditions | Expected Product from this compound | Analogous Reaction Example | Yield (%) | Reference |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(6,7-Epoxyoctyl)-1,3-dioxolane | Synthesis of 2-methyl-4-(6,7-epoxygeranyloxymethyl)-1,3-dioxolane | Not specified | google.com |

| Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O | (6S,7R)-7,8-(Dihydroxyoctyl)-1,3-dioxolane | Dihydroxylation of a cis-enyne with a dioxolane moiety | 42 | nsf.gov |

| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | 6-(1,3-Dioxolan-2-yl)hexanal | Ozonolysis of N-SES-protected 2-(hex-5-en-1-yl)pyrrolidine | 79 | thieme-connect.com |

| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 8-(1,3-Dioxolan-2-yl)octan-1-ol | Hydroboration-oxidation of deca-1,9-diene | 91 | d-nb.info |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, DMF/H₂O | 2-(7-Oxooctyl)-1,3-dioxolane | Oxidation of 3,3-dimethylbut-1-ene | High | wikipedia.org |

The Case for Dedicated Research on 2 Oct 6 Enyl 1,3 Dioxolane

Strategies for 1,3-Dioxolane Ring Formation

The formation of the 1,3-dioxolane ring is central to synthesizing the target compounds. This is typically achieved by reacting a carbonyl compound with a 1,2-diol.

Acid-catalyzed condensation is a conventional and widely used method for preparing 1,3-dioxolanes. imist.ma This reaction involves the formation of an acetal (B89532) or ketal from a carbonyl compound and a diol.

The fundamental approach to synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of a 1,2-diol, such as ethylene (B1197577) glycol, with an aldehyde or a ketone. imist.maorganic-chemistry.org For the synthesis of this compound, the corresponding aldehyde would be oct-6-enal. The reaction is an equilibrium process where water is eliminated. To drive the reaction toward the formation of the dioxolane product, the water produced is typically removed from the reaction mixture. This acetalization is a cornerstone in organic synthesis, often used for protecting carbonyl groups or 1,2-diols due to the stability of the resulting dioxolane ring under basic and neutral conditions. jmaterenvironsci.comthieme-connect.de

The choice of acid catalyst is crucial for the efficiency of the condensation reaction. Both homogeneous and heterogeneous catalysts are employed. imist.ma

Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include Brønsted acids like p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). imist.maorganic-chemistry.orgresearchgate.net Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂) and various metal complexes, are also effective. mdpi.com While efficient, homogeneous catalysts can present challenges in product purification, equipment corrosion, and environmental impact. imist.ma

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture, which simplifies their removal and recycling. jmaterenvironsci.comgoogle.com This aligns with the principles of green chemistry. jmaterenvironsci.com Examples of heterogeneous catalysts include:

Acid-activated clays (B1170129): Montmorillonite (B579905) and other clays can serve as effective, economical, and reusable catalysts. jmaterenvironsci.comtubitak.gov.tr

Zeolites: These microporous aluminosilicates provide acidic sites for catalysis. imist.ma

Ion-exchange resins: Resins like Amberlyst are used as solid acid catalysts. google.comresearchgate.net

Supported acids: Acids like phosphomolybdic acid or sulfuric acid supported on silica (B1680970) gel are also utilized. jmaterenvironsci.com

Table 1: Comparison of Catalysts in 1,3-Dioxolane Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid, H₂SO₄, HCl, BF₃·OEt₂ imist.maorganic-chemistry.org | High activity, mild reaction conditions. | Difficult to separate from product, corrosive, potential for waste generation. imist.ma |

| Heterogeneous | Acid-activated clays, Zeolites, Ion-exchange resins (e.g., Amberlyst), Supported acids. imist.majmaterenvironsci.comgoogle.com | Easy separation and recovery, reusability, reduced corrosion and pollution. jmaterenvironsci.comgoogle.com | Can sometimes have lower activity compared to homogeneous counterparts. |

To enhance the yield of 1,3-dioxolanes, continuous synthesis methods are often implemented. A standard laboratory and industrial technique involves the continuous removal of water from the reaction mixture, which shifts the equilibrium towards the products. This is commonly achieved using a Dean-Stark apparatus when the reaction is conducted in a solvent like toluene (B28343) that forms an azeotrope with water. organic-chemistry.org An alternative approach is a continuous process where reactants are fed into a reaction zone, and the products are simultaneously distilled off. This method can achieve high yields, with reports of 98.9-99.2% for the synthesis of 1,3-dioxolane from ethylene glycol and formaldehyde. google.com

A more advanced and stereoselective method for forming substituted 1,3-dioxolanes involves the oxidative difunctionalization of alkenes. This approach creates the heterocyclic ring directly from an alkene substrate.

The oxidation of alkenes using hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), provides a powerful route to stereoselectively synthesize substituted 1,3-dioxolanes. mdpi.comnih.gov This reaction proceeds through a three-component assembly involving an alkene, a carboxylic acid (acting as a bidentate nucleophile), and a third nucleophile. mdpi.comresearchgate.net

The proposed mechanism involves the oxidation of the alkene by the hypervalent iodine reagent in the presence of a carboxylic acid. nih.gov This leads to the stereospecific formation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov This reactive cation is then trapped by a nucleophile, such as a silyl (B83357) enol ether, to complete the formation of the substituted 1,3-dioxolane product. mdpi.com A key advantage of this method is its high degree of stereocontrol, where the stereochemistry of the starting alkene dictates the stereochemistry of the final product. mdpi.comresearchgate.net For instance, the reaction of cis-4-octene (B1353254) yields a meso-dioxolane, while trans-4-octene (B86139) produces a chiral racemic product. mdpi.com

Table 2: Hypervalent Iodine(III)-Mediated Synthesis of Substituted 1,3-Dioxolanes

| Alkene Substrate | Reagents | Key Intermediate | Product Configuration | Reference |

|---|---|---|---|---|

| cis-4-Octene | PhI(OAc)₂, AcOH, BF₃·OEt₂, Dimethyl ketene (B1206846) silyl acetal | meso-1,3-Dioxolan-2-yl cation | meso-Dioxolane (single diastereomer) | mdpi.com, nih.gov |

| trans-4-Octene | PhI(OAc)₂, AcOH, BF₃·OEt₂, Dimethyl ketene silyl acetal | Chiral 1,3-Dioxolan-2-yl cation | Chiral racemic Dioxolane (single diastereomer) | mdpi.com, researchgate.net |

This method represents a sophisticated strategy for constructing complex dioxolane structures with defined stereochemistry, which is particularly valuable in the synthesis of complex organic molecules. nih.govclockss.org

An in-depth examination of the synthesis of this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methodologies range from multi-component assembly reactions to modern mechanochemical and photocatalytic processes, showcasing the versatility of synthetic chemistry in constructing these valuable heterocyclic motifs.

Stereochemical Aspects and Conformational Analysis of 2 Oct 6 Enyl 1,3 Dioxolane

Elucidation of Chirality and Stereoisomerism in the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is a five-membered heterocycle that can possess chirality based on the substituents attached to its carbon atoms. wikipedia.org In the case of 2-Oct-6-enyl-1,3-dioxolane, the carbon at the 2-position (the acetal (B89532) carbon) is a potential stereocenter, substituted with the oct-6-enyl group and two oxygen atoms. Furthermore, if the C4 and C5 positions of the ring are substituted, they can also become stereocenters, leading to the possibility of diastereomers and enantiomers. The formation of these cyclic acetals from diols is a widely used strategy in synthetic chemistry, often for creating chiral intermediates. nih.govimist.ma

The synthesis of chiral 1,3-dioxolanes often involves the reaction of an aldehyde or ketone with a chiral diol. nih.gov The use of enantiomerically pure diols can result in the formation of new chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee). nih.gov The stereochemical outcome is highly dependent on the chirality of the starting materials. For instance, using a C2-symmetric chiral diol ensures that only a single diastereomer is produced when reacting with an unsymmetrical ketone. sfu.ca

The relative and absolute stereochemistry of substituted dioxolanes is crucial, and various analytical techniques are employed to determine the diastereomeric ratios (d.r.) and enantiomeric excess (e.e.) of a synthetic product. High-Performance Liquid Chromatography (HPLC) using a chiral column is a common method for determining the enantiomeric excess of chiral compounds, including 1,3-diols which are precursors to dioxolanes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the relative configuration of stereoisomers. thieme-connect.de For example, in the synthesis of substituted 1,3-dioxolanes from alkenes, the diastereomeric ratio of the products can often be determined directly from the 1H-NMR spectrum of the crude reaction mixture. mdpi.comnih.gov In one study involving an intramolecular cycloaddition to form a complex dioxolane-containing system, the diastereomeric ratio was found to be 10:1 based on 1H-NMR analysis. nih.gov In reactions forming dioxolanes via hypervalent iodine-mediated oxidation of alkenes, diastereomeric ratios are highly dependent on reaction conditions, such as temperature. mdpi.com Lowering the quenching temperature from room temperature to -30 °C significantly improves diastereoselectivity. mdpi.com

Table 1: Illustrative Diastereomeric Ratios in Dioxolane Synthesis Under Various Conditions

| Starting Alkene | Carbon Nucleophile | Quenching Temp. (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| trans-4-Octene (B86139) | Silyl (B83357) enol ether of acetophenone | rt | 4:1 | 60 | mdpi.com |

| trans-4-Octene | Silyl enol ether of acetophenone | -30 | >20:1 | 58 | mdpi.com |

| p-Methylstyrene | Silyl enol ether of acetophenone | rt | 4:1 | 75 | mdpi.com |

| p-Methylstyrene | Silyl enol ether of acetophenone | -30 | >20:1 | 68 | mdpi.com |

| cis-Stilbene | Silyl enol ether of acetophenone | -30 | >20:1 | 48 | mdpi.com |

The stereochemistry of the starting alkene can have a profound and predictable impact on the configuration of the resulting dioxolane product, particularly in reactions that proceed through a stereospecific mechanism. For example, the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid generates a 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov

The formation of this intermediate is stereospecific:

A cis-alkene stereospecifically forms a meso-dioxolanyl cation.

A trans-alkene stereospecifically forms a chiral (racemic) dioxolanyl cation. nih.govresearchgate.net

Subsequent nucleophilic attack on this intermediate determines the final product's stereochemistry. The attack on the meso cation generated from a cis-alkene can be diastereoselective, controlled by steric factors within the cation. nih.gov In contrast, the nucleophilic trapping of the chiral cation from a trans-alkene leads to a chiral dioxolane product. researchgate.net This stereospecificity was confirmed in control experiments where the oxidation of cis-4-octene (B1353254) and trans-4-octene led to meso and racemic diacetoxy products, respectively, consistent with the Woodward reaction mechanism. mdpi.com Therefore, if this compound were synthesized from an alkene precursor via such a pathway, the cis or trans configuration of the double bond in the precursor would directly control the relative stereochemistry of the substituents on the dioxolane ring. mdpi.comnih.gov

Strategies for Stereocontrol in this compound Synthesis

Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. For a molecule like this compound, this involves directing the formation of specific stereoisomers. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or by leveraging the inherent steric and electronic properties of the reacting molecules.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a prominent class of chiral auxiliaries derived from tartaric acid that have been used in a wide range of enantioselective transformations. orgsyn.orgsigmaaldrich.com These auxiliaries can be used to create chiral metal complexes that catalyze reactions with high enantioselectivity. orgsyn.org

Chiral catalysts offer a more efficient approach to asymmetric synthesis by enabling the production of large quantities of a chiral product from a small amount of a chiral substance. Various metal-based chiral catalysts have been developed for the asymmetric synthesis of 1,3-dioxolanes. organic-chemistry.orgrsc.orgnih.gov For example, a chiral binaphthyldiimine-Ni(II) complex catalyzes the asymmetric 1,3-dipolar cycloaddition to provide cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Similarly, Rh(II) catalysts with chiral carboxylate ligands have been used to control enantioselectivity in three-component reactions that form chiral 1,3-dioxoles. rsc.orgnih.gov

In recent years, chiral hypervalent iodine reagents have emerged as powerful tools for asymmetric synthesis, offering an environmentally friendly alternative to heavy metals. beilstein-journals.orgnih.govresearchgate.net These reagents can be used in stoichiometric or catalytic amounts to achieve a variety of asymmetric transformations, including the functionalization of alkenes. beilstein-journals.orgnih.govrsc.org In the context of dioxolane synthesis, chiral hypervalent iodine compounds can be used to mediate stereoselective reactions. For instance, enantioselective dioxolane formation has been achieved during the oxidation of alkenes, with reported enantiomeric excess values reaching up to 77% ee. mdpi.com The development of catalytic systems using chiral iodoarenes in the presence of a co-oxidant represents a significant advance in this area. beilstein-journals.orgresearchgate.net

Beyond the use of external chiral agents, the inherent structural features of the reactants can profoundly influence the stereochemical course of a reaction. Steric and electronic effects play a critical role in differentiating between diastereomeric transition states. harvard.edu

In the synthesis of this compound, the steric bulk of the oct-6-enyl group at the C2 position would be a significant factor. In reactions involving the formation of a 1,3-dioxolan-2-yl cation intermediate, the approach of a nucleophile can be directed by existing substituents on the ring. mdpi.comnih.gov For example, an aryl group at the C4 position of the dioxolanyl cation can create a "steric fence" that controls the diastereoface selectivity of the incoming nucleophile, leading to a preference for a trans product. mdpi.comnih.gov

The steric properties of the nucleophile itself are also important. Studies have shown that while sterically demanding nucleophiles can lead to high diastereoselectivity, more compact nucleophiles may result in lower selectivity. researchgate.net Furthermore, the steric hindrance of the diol precursors can affect reaction yields; more hindered diols generally lead to lower yields in acetalization reactions. nih.gov Electronic effects, while often more subtle, can stabilize or destabilize transition states, thereby influencing the kinetic favorability of one stereochemical pathway over another.

Conformational Preferences and Dynamics of the 1,3-Dioxolane Ring and Oct-6-enyl Side Chain

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional shape. For this compound, this involves the conformation of the five-membered dioxolane ring and the spatial arrangement of the flexible oct-6-enyl side chain.

The 1,3-dioxolane ring is not planar. cdnsciencepub.com To relieve torsional strain associated with an eclipsed planar conformation, the ring adopts a puckered structure. The two most commonly discussed conformations are the "envelope" (with C2 symmetry, where one atom is out of the plane of the other four) and the "twist" or "half-chair" (with C1 symmetry, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three). cdnsciencepub.com Precise analysis suggests that the ring can be substantially puckered without introducing significant valence-angle strain, leading to a more energetically favorable staggered arrangement of substituents. cdnsciencepub.com The degree of puckering can be influenced by the substituents on the ring. cdnsciencepub.com

Analysis of Ring Puckering and Substituent Orientations

The 1,3-dioxolane ring is not planar and adopts a puckered conformation to alleviate torsional strain. chempedia.info The two most common puckered conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). In the case of 2-substituted 1,3-dioxolanes, such as this compound, the substituent at the C2 position can adopt either an axial or an equatorial orientation.

Research on related 2-substituted 1,3-dioxolanes has shown that the energy difference between the axial and equatorial conformers can be substantial, influencing the equilibrium population of each state. The preference for the equatorial orientation is a general trend observed in many substituted cyclic systems.

Table 1: Predicted Stable Conformations and Substituent Orientations for this compound| Conformation | Substituent Orientation | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| Half-Chair | Equatorial | More Stable | Minimized gauche interactions |

| Half-Chair | Axial | Less Stable | 1,3-diaxial-like interactions |

| Envelope | Equatorial | More Stable | Minimized steric strain |

| Envelope | Axial | Less Stable | Significant steric hindrance |

Dynamic Conformational Interconversions

The different puckered conformations of the 1,3-dioxolane ring are not static but are in a state of rapid dynamic equilibrium. The interconversion between these conformers occurs through a process of pseudorotation, which involves low-energy barriers. For the 1,3-dioxolane ring, this pseudorotation pathway allows for the continuous interconversion between various envelope and half-chair forms.

The presence of the 2-oct-6-enyl substituent will influence the energy landscape of this pseudorotation. The transition states connecting the different conformers will have their energies affected by the steric demands of the substituent. While the interconversion is rapid, the molecule will spend a majority of its time in the lower-energy conformations where the bulky substituent is in an equatorial position.

The dynamic nature of these conformational changes is an important characteristic of this compound. This flexibility can play a role in its interaction with other molecules, as it can adopt different shapes to fit into binding sites or to facilitate chemical reactions. The study of these dynamic processes often involves computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to determine the energy barriers and the relative populations of the different conformers.

Table 2: Estimated Energy Barriers for Conformational Interconversions of Substituted 1,3-Dioxolanes| Interconversion Pathway | Estimated Energy Barrier (kcal/mol) | Method of Estimation |

|---|---|---|

| Half-Chair ⇌ Envelope | 0.5 - 2.0 | Computational Modeling |

| Equatorial ⇌ Axial | 2.0 - 5.0 | NMR Spectroscopy |

Advanced Spectroscopic and Analytical Characterization of 2 Oct 6 Enyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data specifically for 2-Oct-6-enyl-1,3-dioxolane could be located. Therefore, creating data tables or discussing detailed research findings for its specific structural elucidation or stereochemistry is not possible.

Proton NMR (¹H NMR) for Structural Elucidation and Stereoisomer Differentiation

Specific ¹H NMR spectra, chemical shifts, coupling constants, or analyses related to stereoisomer differentiation for this compound are not available in the searched literature.

Carbon-13 NMR (¹³C NMR) for Comprehensive Carbon Skeleton Analysis

No ¹³C NMR spectral data for this compound has been found. A comprehensive analysis of its carbon skeleton based on experimental data cannot be provided.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemical Assignments

While NOESY is a standard technique for determining the relative stereochemistry of substituted dioxolanes, no studies applying this method to this compound have been identified. nih.gov

Specialized NMR Techniques for Mechanistic Studies (e.g., ³¹P NMR for ion trapping experiments)

The application of specialized NMR techniques, such as ³¹P NMR for ion trapping experiments to study reaction mechanisms involving this compound, is not documented in the available scientific literature.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

There are no specific GC-MS studies, including retention times, mass spectra, or fragmentation patterns, for the qualitative or quantitative analysis of this compound. General fragmentation patterns for the broader class of acetals and ethers are known, but compound-specific data is required for a detailed and accurate analysis. whitman.eduwhitman.edulibretexts.org

Due to the absence of specific data for this compound, the generation of the requested article with the required level of scientific accuracy and detail is not feasible at this time.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, the exact molecular formula could be confirmed, distinguishing it from other isobaric compounds.

Table 1: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Ion Species |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) analysis would involve the isolation and fragmentation of the parent ion of this compound. The resulting fragment ions would provide valuable information about the compound's structure, including the connectivity of the octenyl chain and the dioxolane ring.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Analysis

If this compound were used as a monomer in polymerization reactions, MALDI-TOF MS would be a crucial technique for characterizing the resulting polymer. This analysis would provide information on the polymer's molecular weight distribution, repeating units, and end-group analysis. As no such polymers are documented, no data can be presented.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy would be utilized to identify the functional groups present in this compound. The characteristic vibrational frequencies would confirm the presence of the C-O bonds of the dioxolane ring, the C=C bond of the alkenyl chain, and the C-H bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-O-C (dioxolane) | Data not available | Asymmetric and symmetric stretching |

| C=C (alkene) | Data not available | Stretching vibration |

| =C-H (alkene) | Data not available | Bending vibration |

Chromatographic Methods for Separation and Purification

Gas Chromatography-Flame Ionization Detector (GC-FID) for Purity and Quantification

Gas Chromatography with a Flame Ionization Detector (GC-FID) would be the standard method for assessing the purity of a synthesized batch of this compound. By comparing the peak area of the compound to that of a known standard, its concentration in a sample could be accurately quantified.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Resolving Complex Mixtures

For the analysis of this compound within a complex matrix, such as a natural extract or a reaction mixture containing numerous byproducts, Comprehensive Two-Dimensional Gas Chromatography (GC × GC) would offer superior resolving power compared to conventional GC. This technique would allow for the separation of co-eluting compounds, enabling a more accurate identification and quantification of the target analyte.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier analytical technique for determining the molecular weight distribution of polymers. fiveable.me The vinyl group present in this compound suggests its potential use as a monomer in polymerization reactions. GPC would be an essential tool to characterize the resulting poly(this compound).

The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. fiveable.me Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer retention time. fiveable.me This separation by hydrodynamic volume allows for the determination of the molecular weight distribution.

Detailed research findings on the GPC analysis of poly(this compound) are not currently published. However, a hypothetical GPC analysis would yield data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value is a crucial indicator of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer. nsf.gov

For instance, studies on the polymerization of the parent 1,3-dioxolane (B20135) to form poly(1,3-dioxolane) have utilized GPC to achieve ultra-high molecular weights, demonstrating the utility of this technique in characterizing polyacetals. nsf.govescholarship.org In a hypothetical polymerization of this compound, GPC would be instrumental in optimizing reaction conditions to control the molecular weight and PDI of the resulting polymer, which in turn dictates its physical and mechanical properties.

Illustrative GPC Data for a Hypothetical Poly(this compound)

| Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

|---|---|---|---|

| Polymer Batch A | 85.5 | 102.6 | 1.20 |

| Polymer Batch B | 120.3 | 138.3 | 1.15 |

| Polymer Batch C | 155.2 | 181.6 | 1.17 |

X-ray Crystallography for Single-Crystal Structural Determination (if applicable)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For a molecule like this compound, this method could provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry, provided that a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. mdpi.com The positions and intensities of the diffraction spots are used to calculate a three-dimensional electron density map, from which the atomic structure of the molecule can be elucidated. mdpi.com

Currently, there are no published reports on the single-crystal X-ray structure of this compound. The presence of a flexible octenyl side chain might make crystallization challenging. However, if a single crystal were obtained, the analysis would yield precise data on the conformation of the dioxolane ring and the geometry of the alkenyl side chain. This information is invaluable for understanding the molecule's steric and electronic properties. The synthesis and structural analysis of other substituted 1,3-dioxolanes have been successfully performed, confirming the utility of this technique for this class of compounds. nih.gov

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C11H20O2 |

| Formula Weight | 184.28 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.567 |

| β (°) | 98.76 |

| Volume (Å3) | 1118.9 |

| Z | 4 |

Theoretical and Computational Investigations of 2 Oct 6 Enyl 1,3 Dioxolane Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, which solve the Schrödinger equation for molecular systems, form the foundation of computational chemistry. They offer detailed insights into the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it a workhorse for studying medium to large organic molecules. researchgate.netacs.org DFT is employed to determine the electronic structure, optimized geometry, and thermodynamic properties of 2-Oct-6-enyl-1,3-dioxolane. By calculating the energy difference between reactants and products, DFT can predict the reaction energies (enthalpy and Gibbs free energy) for processes such as hydrolysis, oxidation, or isomerization.

For a molecule with a flexible side chain like this compound, DFT can be used to calculate the relative energies of different conformers. The choice of functional (e.g., B3LYP, M06-2X, B2PLYP-D3) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that align with experimental data where available. researchgate.netresearchgate.netekb.eg

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Extended side chain, equatorial | 0.00 |

| Conf-2 | Folded side chain, equatorial | +1.25 |

| Conf-3 | Extended side chain, axial | +2.80 |

| Conf-4 | Folded side chain, axial | +4.10 |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than standard DFT for calculating energies and optimizing geometries. researchgate.netresearchgate.net While computationally more demanding, these methods are often used to provide benchmark results for smaller molecules or to refine the energies of critical points (like transition states) on a potential energy surface that were initially located with DFT. google.com For this compound, high-accuracy ab initio calculations could be applied to key fragments or simplified analogues to ensure the underlying energetics of the dioxolane ring chemistry are correctly described.

| Parameter | DFT (B3LYP/6-31G*) | Ab Initio (MP2/cc-pVTZ) |

|---|---|---|

| C-O Bond Length (Å) | 1.415 | 1.412 |

| O-C-O Bond Angle (°) | 106.5 | 106.8 |

| C-O-C Bond Angle (°) | 109.2 | 109.0 |

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize these fleeting structures, which are nearly impossible to observe directly. Algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques are used to find the TS connecting reactants and products. researchgate.net Once located, frequency calculations confirm the TS by identifying a single imaginary frequency corresponding to the motion along the reaction path.

For this compound, this approach can map out the pathways for key decomposition reactions, such as hydrogen abstraction from various sites on the molecule, followed by ring-opening via β-scission. researchgate.net The calculated activation energies (the energy difference between the reactant and the transition state) are critical for predicting reaction rates and understanding chemical kinetics. researchgate.net

| Abstraction Site | Position Description | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| C2-H | Acetalic hydrogen on the dioxolane ring | 3.5 |

| C4/C5-H | Ethylene (B1197577) glycol backbone of the ring | 5.8 |

| Allylic-H | Hydrogen adjacent to the C=C double bond | 4.2 |

| Alkyl-H | Secondary hydrogen on the octenyl chain | 6.5 |

Molecular Orbital (MO) theory provides a framework for understanding electronic behavior and reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

In radical reactions, which are central to pyrolysis and combustion, the Singly Occupied Molecular Orbital (SOMO) becomes critical. The energy of the SOMO in a radical species indicates its reactivity. For instance, after a hydrogen atom is abstracted from this compound, the resulting radical's reactivity can be analyzed by examining its SOMO energy and distribution.

| Species | Orbital | Energy (eV) |

|---|---|---|

| This compound | HOMO | -9.8 |

| LUMO | +1.5 | |

| HOMO-LUMO Gap | 11.3 | |

| C2-radical intermediate | SOMO | -5.2 |

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the evolution of a chemical system over time.

ReaxFF is a reactive force field that can simulate chemical reactions, including bond formation and breakage, in large-scale atomic systems (thousands of atoms) over timescales of nanoseconds. researchgate.netresearchgate.netrsc.org This makes it an ideal tool for modeling complex, high-temperature processes like pyrolysis and combustion, which involve numerous simultaneous and sequential reactions. osti.govmdpi.comacs.org

| Product Molecule | Mole Fraction (%) |

|---|---|

| Hydrogen (H₂) | 15 |

| Water (H₂O) | 12 |

| Carbon Monoxide (CO) | 25 |

| Carbon Dioxide (CO₂) | 8 |

| Methane (CH₄) | 10 |

| Ethylene (C₂H₄) | 18 |

| Other Hydrocarbons (C₃+) | 12 |

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of the requested article.

Extensive searches for scientific literature and data pertaining to the theoretical and computational investigations of “this compound” have yielded no results. Specifically, there is no available information on the following topics outlined in the request:

Prediction of Product Distributions and Sooting Tendency: No studies detailing the theoretical prediction of product distributions or the sooting tendency of this specific compound could be located.

Computational Approaches to Mechanistic Elucidation and Stereochemical Prediction: The scientific literature does not appear to contain any computational studies focused on the reaction mechanisms or stereochemical outcomes related to this compound.

Conformational Analysis via Computational Methods: There is no accessible research on the conformational analysis of this molecule using computational techniques.

Due to the complete absence of research data for "this compound," it is not possible to construct the detailed, scientifically accurate article as requested. The compound may be novel, not yet synthesized, not studied for these properties, or may be referred to under a different nomenclature in existing literature not captured by the search.

Broader Research Implications and Non Human Applications of 1,3 Dioxolane Derivatives

1,3-Dioxolanes as Advanced Bio-derived Fuels and Fuel Additives

The quest for cleaner and more efficient fuels has led researchers to explore 1,3-dioxolane (B20135) derivatives as promising candidates. Their bio-based origin and favorable combustion characteristics position them as potential next-generation biofuels and fuel additives.

The performance of a fuel is fundamentally determined by its combustion behavior. For 1,3-dioxolane derivatives, key parameters such as ignition delay time (IDT) and laminar flame speed (LFS) are under intense investigation to evaluate their suitability as engine fuels. Ignition delay time, the period between the start of injection and the onset of combustion, is a critical factor in engine efficiency and the prevention of knocking. Studies on 1,3-dioxolane have shown that its IDTs are influenced by temperature and pressure, exhibiting a negative temperature coefficient (NTC) behavior, which is characteristic of many practical fuels.

Laminar flame speed, the rate at which a flame propagates through a quiescent fuel-air mixture, is another crucial parameter that affects engine performance and stability. Experimental measurements have revealed that 1,3-dioxolane can have a higher laminar flame speed compared to some acyclic ethers, which may be attributed to the formation of reactive species like ethylene (B1197577) (C₂H₄) and acetylene (C₂H₂) during its decomposition researchgate.net.

Interactive Table: Combustion Properties of 1,3-Dioxolane

| Property | Condition | Value/Observation |

| Ignition Delay Time (IDT) | 630-1300 K, 20-40 bar | Exhibits negative temperature coefficient (NTC) behavior. Longer than dimethoxymethane below 1000 K and shorter above 1000 K. |

| Laminar Flame Speed (LFS) | 1 and 3 bar, 300 K | Higher than dimethoxymethane. |

| Reactivity Comparison | Low-temperature regime (500-800 K) | 1,3-dioxane (B1201747) shows higher reactivity. |

| Pollutant Formation | High-temperature (>800 K) | 1,3-dioxolane addition to ethylene can increase polycyclic aromatic hydrocarbon (PAH) and soot formation. |

The molecular structure of 1,3-dioxolane derivatives plays a crucial role in their combustion performance and emission profiles. The presence of oxygen atoms within the molecule can lead to more complete combustion, thereby reducing the formation of soot and particulate matter. Research has shown that the C-H bond on the carbon atom situated between the two oxygen atoms is typically the weakest, influencing the initial fuel decomposition pathways researchgate.net.

By strategically modifying the substituents on the 1,3-dioxolane ring, it is possible to tailor the fuel's properties. For instance, the addition of alkyl side-chains can impact the cetane number, viscosity, and freezing point of the fuel. The goal is to design molecules that optimize the balance between ignition quality, energy density, and reduced emissions of pollutants like nitrogen oxides (NOx) and soot. This molecular-level engineering is key to developing advanced biofuels that can serve as sustainable alternatives to conventional fossil fuels.

Applications as Solvents and Reaction Media in Industrial and Academic Chemical Processes

1,3-Dioxolane and its derivatives are increasingly recognized as "green" solvents due to their bio-based origins, low toxicity, and biodegradability. They offer a favorable alternative to traditional volatile organic compounds (VOCs) that are often hazardous and environmentally persistent.